molecular formula C5H6ClN3O B584896 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone CAS No. 155347-67-4

1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone

Cat. No.: B584896
CAS No.: 155347-67-4
M. Wt: 159.573
InChI Key: AMKJNPSEINIYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with a chloroacetyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone can be synthesized through several methods. One common approach involves the reaction of 3-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Scientific Research Applications

1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyrazole ring can interact with various receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison: 1-(3-Amino-1H-pyrazol-1-yl)-2-chloroethanone is unique due to the presence of both a chloroacetyl group and an amine group on the pyrazole ring. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. For instance, 1-(Bromoacetyl)-1H-pyrazol-3-amine may exhibit similar reactivity but with different kinetics and selectivity due to the bromine atom .

Properties

CAS No.

155347-67-4

Molecular Formula

C5H6ClN3O

Molecular Weight

159.573

IUPAC Name

1-(3-aminopyrazol-1-yl)-2-chloroethanone

InChI

InChI=1S/C5H6ClN3O/c6-3-5(10)9-2-1-4(7)8-9/h1-2H,3H2,(H2,7,8)

InChI Key

AMKJNPSEINIYDW-UHFFFAOYSA-N

SMILES

C1=CN(N=C1N)C(=O)CCl

Synonyms

1H-Pyrazol-3-amine, 1-(chloroacetyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.